molecular formula C6H14N2OS B6236286 1-methyl-3-[3-(methylsulfanyl)propyl]urea CAS No. 1600901-60-7

1-methyl-3-[3-(methylsulfanyl)propyl]urea

Cat. No. B6236286
CAS RN: 1600901-60-7
M. Wt: 162.3
InChI Key:
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Description

1-Methyl-3-[3-(methylsulfanyl)propyl]urea (MMP) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a white, crystalline solid that has been found to be soluble in water, ethanol, and other organic solvents. MMP has been used in a variety of laboratory experiments, as it is a relatively stable compound that is also reasonably priced.

Mechanism of Action

1-methyl-3-[3-(methylsulfanyl)propyl]urea functions by covalently binding to proteins and other molecules. This binding occurs through a thioether linkage, which is formed between the sulfur atom of the 1-methyl-3-[3-(methylsulfanyl)propyl]urea molecule and the nitrogen atom of the target molecule. This linkage is highly stable and can be used to modify proteins and other molecules in a controlled manner.
Biochemical and Physiological Effects
1-methyl-3-[3-(methylsulfanyl)propyl]urea has been found to have a wide range of biochemical and physiological effects. It has been found to modify proteins and other molecules in a reversible manner, allowing for the control of protein activity. Additionally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea has been found to have an inhibitory effect on enzymes and other proteins, which can be used to control the activity of these proteins. Finally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea has been found to have an immunomodulatory effect, which can be used to modulate the immune response.

Advantages and Limitations for Lab Experiments

1-methyl-3-[3-(methylsulfanyl)propyl]urea has several advantages for laboratory experiments. It is a relatively stable compound that is also reasonably priced. Additionally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea can be used to modify proteins and other molecules in a reversible manner, allowing for the control of protein activity. Finally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea has an immunomodulatory effect, which can be used to modulate the immune response.
However, there are also some limitations to using 1-methyl-3-[3-(methylsulfanyl)propyl]urea in laboratory experiments. 1-methyl-3-[3-(methylsulfanyl)propyl]urea is not water-soluble, and so it is not suitable for use in aqueous solutions. Additionally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea can be toxic to cells, and so it should be used with caution. Finally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea can be difficult to purify, and so it is not suitable for use in large-scale experiments.

Future Directions

1-methyl-3-[3-(methylsulfanyl)propyl]urea has a wide range of potential applications in scientific research. One potential application is in the synthesis of peptide-based drugs and vaccines. Additionally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea could be used in the synthesis of peptide-based drug delivery systems. Finally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea could be used to study the effects of protein modification on enzyme activity and other biological processes. In addition, further research could be done to develop more efficient methods for synthesizing and purifying 1-methyl-3-[3-(methylsulfanyl)propyl]urea, as well as to explore its potential applications in other areas of scientific research.

Synthesis Methods

1-methyl-3-[3-(methylsulfanyl)propyl]urea can be synthesized in several ways. One common method is to react 3-methylthiopropionaldehyde with urea in the presence of an acid catalyst. This reaction yields a mixture of 1-methyl-3-[3-(methylsulfanyl)propyl]urea and other products, which can then be purified using column chromatography. Another method is to react 3-methylthiopropionaldehyde with dimethylformamide and a catalytic amount of ammonium chloride. This reaction results in a mixture of 1-methyl-3-[3-(methylsulfanyl)propyl]urea and other products, which can then be separated using column chromatography.

Scientific Research Applications

1-methyl-3-[3-(methylsulfanyl)propyl]urea has been used extensively in scientific research for its ability to modify proteins and other molecules. It has been used in the modification of enzymes, antibodies, and other proteins. 1-methyl-3-[3-(methylsulfanyl)propyl]urea has also been used in the synthesis of peptide libraries, as well as in the synthesis of peptide-based drugs. Additionally, 1-methyl-3-[3-(methylsulfanyl)propyl]urea has been used in the synthesis of peptide-based vaccines and in the synthesis of peptide-based drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-[3-(methylsulfanyl)propyl]urea involves the reaction of 3-mercapto-1-propanol with methyl isocyanate, followed by reaction with methylamine.", "Starting Materials": [ "3-mercapto-1-propanol", "methyl isocyanate", "methylamine" ], "Reaction": [ "Step 1: 3-mercapto-1-propanol is reacted with methyl isocyanate in the presence of a catalyst to form 3-(methylcarbamoylsulfanyl)propan-1-ol.", "Step 2: 3-(methylcarbamoylsulfanyl)propan-1-ol is then reacted with methylamine to form 1-methyl-3-[3-(methylsulfanyl)propyl]urea." ] }

CAS RN

1600901-60-7

Product Name

1-methyl-3-[3-(methylsulfanyl)propyl]urea

Molecular Formula

C6H14N2OS

Molecular Weight

162.3

Purity

95

Origin of Product

United States

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